1-Hydroxy-2-phenylguanidine;hydrochloride
Description
Significance and Research Context of Substituted Guanidines
Substituted guanidines are of profound interest in both medicinal and material sciences. Their ability to form stable, delocalized cations upon protonation makes them crucial in various biological recognition processes. The guanidinium (B1211019) group is a key functional moiety in the amino acid arginine, highlighting its fundamental role in protein structure and function.
In the realm of drug discovery, the guanidine (B92328) scaffold is present in a wide array of biologically active compounds. The versatility of this functional group allows for the introduction of diverse substituents, leading to the development of compounds with a broad spectrum of therapeutic applications. Research has explored substituted guanidines as potential agents for treating a variety of conditions, including cardiovascular diseases, neurological disorders, and infectious diseases. ontosight.ai Their ability to engage in multiple hydrogen bonding interactions and their cationic nature at physiological pH are key determinants of their biological activity.
The synthesis of substituted guanidines is an active area of research, with numerous methods developed to access a wide range of derivatives. These synthetic strategies are crucial for building libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.
Specific Relevance of N-Hydroxyguanidine Frameworks in Chemical Research
The introduction of a hydroxyl group onto one of the nitrogen atoms of the guanidine core gives rise to the N-hydroxyguanidine framework. This modification significantly alters the electronic and steric properties of the parent guanidine, opening up new avenues for chemical and biological exploration. N-hydroxyguanidines are a class of compounds that have demonstrated notable potential as anticancer and antiviral agents. nih.gov
The presence of the N-hydroxy group introduces a potential site for metabolic activation or can directly participate in interactions with biological targets. Research has shown that N-hydroxyguanidine derivatives can act as inhibitors of various enzymes, leveraging their structural similarity to endogenous substrates or cofactors. The synthesis of novel N-hydroxyguanidine derivatives is driven by the goal of enhancing their therapeutic potential while minimizing off-target effects. nih.gov These efforts often involve modifying the substituents on the guanidine nitrogen atoms to optimize properties such as lipophilicity and target affinity. nih.gov
Overview of 1-Hydroxy-2-phenylguanidine;hydrochloride in Academic Studies
Specific academic studies and detailed research findings exclusively focused on this compound are not extensively available in the public domain. However, by examining the closely related and more widely studied compound, N-phenylguanidine hydrochloride, we can infer some of the potential characteristics and research context for its hydroxylated counterpart.
N-Phenylguanidine hydrochloride is a chemical intermediate used in the synthesis of various pharmaceuticals and agrochemicals. ontosight.ai Its physical and chemical properties have been documented, providing a baseline for understanding the broader class of phenylguanidines.
Table 1: Physicochemical Properties of N-Phenylguanidine Hydrochloride ontosight.ai
| Property | Value |
| Molecular Formula | C₇H₁₀ClN₃ |
| Molecular Weight | 173.63 g/mol |
| Melting Point | 150-155 °C |
| Solubility | Soluble in water |
| CAS Number | 6522-91-4 |
The introduction of a hydroxyl group at the 1-position of the guanidine moiety in N-phenylguanidine would be expected to influence its properties. The hydroxyl group could potentially engage in intramolecular hydrogen bonding, affecting the conformation and reactivity of the molecule. Furthermore, it would likely alter the compound's polarity and its interactions with biological macromolecules.
Research into this compound would likely explore its potential as a therapeutic agent, drawing inspiration from the known biological activities of other N-hydroxyguanidine derivatives. nih.gov Investigations would probably focus on its synthesis, characterization, and evaluation in various biological assays to determine its efficacy and mechanism of action.
Table 2: Potential Research Areas for this compound
| Research Area | Focus |
| Synthesis and Characterization | Development of efficient synthetic routes and full characterization using spectroscopic methods (NMR, IR, Mass Spectrometry). |
| Enzyme Inhibition Studies | Evaluation as an inhibitor of enzymes where the guanidinium or hydroxyguanidinium moiety is known to be important for binding. |
| Anticancer and Antiviral Screening | Assessment of its cytotoxic and antiviral activities against various cell lines and viruses. nih.gov |
| Structure-Activity Relationship (SAR) Studies | Synthesis and testing of analogues to understand the contribution of the phenyl and hydroxyl groups to its biological activity. |
| Computational Modeling | In silico studies to predict its binding modes with potential biological targets. |
Note: This table represents hypothetical research directions based on the properties of related compounds.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-hydroxy-2-phenylguanidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c8-7(10-11)9-6-4-2-1-3-5-6;/h1-5,11H,(H3,8,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEHPVVDBXAPTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)NO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of 1 Hydroxy 2 Phenylguanidine;hydrochloride Reactivity and Analogous Systems
Fundamental Reactivity of Guanidine (B92328) and Guanidinium (B1211019) Ions
The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, and its protonated form, the guanidinium ion, exhibit a rich and versatile reactivity profile. This reactivity is a direct consequence of the unique electronic and structural properties of the CN₃ core.
The guanidine moiety can operate through multiple activation modes, functioning as both a nucleophile and, upon protonation, an activator of electrophiles. Guanidines are recognized as strong organic bases and can serve as potent nucleophilic catalysts. rsc.org Their high basicity facilitates the deprotonation of various substrates, initiating catalytic cycles.
Conversely, the guanidinium cation, formed by protonating the guanidine's sp² hybridized nitrogen, acts as an electrophilic activator. stackexchange.com This cation can engage in hydrogen bonding to activate electrophiles, enhancing their susceptibility to nucleophilic attack. nih.gov The central carbon atom of the guanidinium ion is highly electron-deficient, imparting Lewis acidic character. academie-sciences.frmdpi.com This allows it to interact with and stabilize anionic nucleophiles or other Lewis bases. academie-sciences.fr While the guanidine carbon is typically resistant to direct nucleophilic substitution due to resonance stabilization, chemical modifications can enhance its electrophilicity. organic-chemistry.org For instance, converting guanidines into guanidine cyclic diimides (GCDIs) disrupts the resonance, making the central carbon susceptible to attack by various nucleophiles. organic-chemistry.org This strategy enables the synthesis of a diverse range of functionalized guanidines. organic-chemistry.org
The exceptional stability of the guanidinium cation is a cornerstone of its chemistry. This stability is attributed to the effective delocalization of the positive charge across the three nitrogen atoms and the central carbon. stackexchange.com Upon protonation of the imine nitrogen, the resulting cation achieves a highly symmetrical, planar structure where the positive charge is shared equally among the three equivalent nitrogen atoms. stackexchange.comnih.gov
| Feature | Description | Consequence |
| Protonation Site | The sp² hybridized (imine) nitrogen is preferentially protonated. stackexchange.com | Leads to a symmetrical cation. |
| Charge Distribution | The positive charge is delocalized over the central carbon and three nitrogen atoms. stackexchange.com | High thermodynamic stability. |
| Geometry | The guanidinium cation is planar. nih.gov | Maximizes p-orbital overlap for π-electron delocalization. |
| Electronic Structure | A 6 π-electron system arranged in a Y-shape. acs.org | Confers "Y-aromaticity" and exceptional stability. academie-sciences.fr |
This table summarizes the key factors contributing to the stability of the guanidinium ion.
The planar geometry and distributed positive charge of the guanidinium ion make it an excellent hydrogen bond donor. researchgate.netnih.gov It can form multiple, strong, charge-assisted hydrogen bonds with anions and other electron-rich species. researchgate.net This capability is crucial in molecular recognition, supramolecular chemistry, and organocatalysis, where the guanidinium moiety can bind and orient substrates. nih.govnih.gov
Furthermore, the guanidinium cation exhibits significant Lewis acidic character. academie-sciences.fr The central carbon atom is strongly electron-deficient and can engage in Lewis acid-base interactions with nucleophiles. academie-sciences.frmdpi.com This interaction can stabilize anionic species and play a direct role in catalytic mechanisms. academie-sciences.fr In some catalytic processes, the guanidinium ion can act as a bifunctional catalyst, simultaneously activating an electrophile through hydrogen bonding and a nucleophile through Lewis acidic interactions with its central carbon. mdpi.com This dual activation mode is a key feature in understanding the reactivity and stereoselectivity of many guanidine-catalyzed reactions. mdpi.com
Detailed Reaction Mechanisms of Guanidine Derivatives
The fundamental reactivity of the guanidine core underpins a variety of complex chemical transformations. Mechanistic studies of these reactions provide insight into the factors controlling reaction pathways and product distributions.
Thermal Guanidine Metathesis (TGM) is a reversible reaction involving the exchange of N-substituents among guanidine molecules. wwu.edursc.org This process operates under thermodynamic control, eventually reaching an equilibrium mixture of guanidines. wwu.edu Mechanistic studies, supported by direct observation of intermediates, suggest that TGM proceeds through a dissociative pathway. wwu.edursc.org In this mechanism, the guanidine dissociates into a carbodiimide (B86325) and an amine, which can then recombine with other amines present in the mixture to form new guanidine structures. wwu.edu
Several factors have been identified to influence both the rate and equilibrium position of TGM:
Steric Factors : Steric congestion around the guanidine core is a major determinant. The reaction favors the formation of less sterically hindered guanidines at equilibrium. wwu.edursc.org Increased steric bulk also tends to slow down the rate of exchange. wwu.edu
Electronic Factors : The nature of the substituents on the nitrogen atoms plays a critical role. Guanidines with aryl substituents undergo TGM more readily than those with wholly alkyl substituents, which show minimal reactivity under similar conditions. rsc.org
| Influencing Factor | Effect on TGM Rate | Effect on Equilibrium |
| Increased Steric Hindrance | Decreases reaction rate. wwu.edu | Shifts equilibrium toward less hindered products. wwu.edursc.org |
| Aryl N-Substituents | Faster reaction rate compared to alkyl. rsc.org | Governed by overall thermodynamic stability. |
| Alkyl N-Substituents | Very slow or minimal reactivity. rsc.org | Governed by overall thermodynamic stability. |
This table outlines the key factors influencing the Thermal Guanidine Metathesis (TGM) reaction.
Guanidinium salts can participate in tandem reactions, such as the aza-Michael addition followed by intramolecular cyclization. mdpi.comnih.gov In a typical reaction with an electron-deficient alkyne like dimethyl acetylenedicarboxylate (B1228247) (DMAD), the process is initiated by the nucleophilic attack of a guanidine nitrogen atom onto the alkyne. mdpi.com DFT computational studies indicate that this initial nucleophilic addition is the most energetically demanding step of the reaction sequence. mdpi.comnih.govresearchgate.net
1,3-Dipolar Cycloadditions Involving Guanidine Moieties
The C=N double bond of the guanidine moiety can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, leading to the formation of various heterocyclic systems. mdpi.com Computational studies, specifically Density Functional Theory (DFT) calculations, have been employed to investigate the mechanism of these reactions, such as the cycloaddition of azides to guanidine. mdpi.comresearchgate.net
These studies model the formation of two potential regioisomeric tetrazoles, which can then rearrange into cyclic aziridines or open-chain guanidine products. mdpi.comresearchgate.net The reaction's feasibility and preferred pathway are highly dependent on the reaction conditions and the nature of the substituents on the reactants. mdpi.com
For the uncatalyzed reaction between hydrazoic acid and a simple guanidine, DFT calculations suggest the reaction is possible but requires drastic conditions. mdpi.comresearchgate.net The thermodynamically favored pathway involves the binding of the guanidine carbon atom to the terminal nitrogen of the azide (B81097) and the guanidine imino nitrogen to the inner nitrogen of the azide. This pathway, however, has a high energy barrier, exceeding 50 kcal mol⁻¹. researchgate.net The alternative regioisomeric pathway, where the imino nitrogen interacts with the terminal nitrogen of the azide, may be more favorable under milder conditions if alternative activation methods like photochemical activation are used. mdpi.comresearchgate.net
The reactivity in these cycloadditions can be significantly influenced by substituents on the azide. For instance, benzyl (B1604629) and perfluorophenyl groups are expected to enhance the cycloaddition reactivity. mdpi.comresearchgate.net
Beyond reactions with azides, guanidine-derived 1,3-dipoles have been generated and utilized in cycloaddition reactions. nih.govacs.orgnih.gov For example, 2-amido-1,3-diamino allylic cations, generated under oxidative conditions, act as 1,3-dipoles in net (3+2) cycloadditions with alkenes to form 2-amino imidazolines. nih.govacs.org These intermediates can also participate in net (4+3) cycloadditions with dienes, providing access to bridged guanidine systems. nih.govnih.gov
Table 1: Calculated Energy Barriers for Azide-Guanidine Cycloaddition
| Reactants | Addition Mode | Energy Barrier (kcal mol⁻¹) |
|---|---|---|
| Hydrazoic Acid + Guanidine | Mode (a) | > 50 |
| Hydrazoic Acid + Guanidine | Mode (b) | High, but potentially lower with activation |
Data derived from computational studies suggesting the high energy demands of uncatalyzed cycloaddition. mdpi.comresearchgate.net
Side Reactions in Guanidinium-mediated Processes (e.g., Peptide Coupling)
Guanidinium salts, such as HATU and HBTU, are widely used as coupling reagents in peptide synthesis. rsc.orgrsc.org While effective in forming amide bonds, their use, particularly in solution-phase synthesis, can lead to significant side reactions. rsc.orgresearchgate.net
A primary side reaction is the covalent modification of nucleophilic amino acid side chains by the coupling reagent itself. rsc.orgrsc.org This leads to the formation of a uronium or guanidinium derivative on the peptide. rsc.orgresearchgate.net The susceptibility to this modification depends on the nucleophilicity of the amino acid residue. rsc.org
Affected Amino Acid Residues:
Tyrosine: The hydroxyl group (-OH) of the phenol (B47542) side chain is susceptible to modification. rsc.org
Lysine: The primary amine (-NH₂) in the side chain can react. rsc.org
Cysteine: The sulfhydryl group (-SH) is also a target for this side reaction. rsc.org
The extent of this side product formation is highly dependent on the reaction conditions, most notably the stoichiometry of the coupling reagent. rsc.org Using an excess of the guanidinium reagent, a common practice in peptide coupling (e.g., 1.5 equivalents), significantly increases the likelihood of these side reactions. rsc.org The side product appears to form after the desired amide bond formation is complete, as it is not detected when equimolecular amounts of the coupling reagent are used. rsc.org
Another significant side reaction is the guanidinylation of the N-terminal amino group of a peptide. peptide.com This reaction, where the guanidinium moiety of the coupling reagent attaches to the terminal amine, results in the irreversible termination of the growing peptide chain. peptide.com This can be mitigated by pre-activating the carboxylic acid component before introducing it to the amine component. peptide.com
Proposed Mechanism for Uronium Side Product Formation:
The guanidinium coupling reagent (e.g., HATU) activates the carboxylic acid to form an activated ester.
This activated ester reacts with the primary amine to form the desired peptide bond.
Excess coupling reagent in the reaction mixture can then react with a nucleophilic side chain (like the phenol group of Tyrosine) to form the undesired uronium-bearing product. rsc.org
Table 2: Influence of HATU Equivalents on Side Product Formation
| HATU Equivalents | Desired Product Formation | Side Product Formation |
|---|---|---|
| 1.0 eq. | Yes | Not Detected |
| 1.5 eq. | Yes | Detected |
This table illustrates that avoiding an excess of the coupling reagent is a key strategy to prevent the formation of uronium side products on nucleophilic amino acid residues. rsc.org
Anion-Controlled Reactivity in Cycloaddition Reactions
The reactivity of guanidine derivatives in cycloaddition reactions can be dramatically influenced and controlled by the nature of the counterion present in the guanidinium salt. nih.govnih.gov This anion-controlled reactivity dictates whether the reaction proceeds via a Diels-Alder cycloaddition or a competing aza-Michael addition pathway. nih.govnih.gov
This phenomenon has been investigated using furfuryl guanidines reacting with dienophiles like dimethyl acetylenedicarboxylate (DMAD). nih.govnih.gov The high nucleophilicity of neutral guanidines typically favors the aza-Michael addition. nih.gov However, by protonating the guanidine to form a guanidinium salt, the nucleophilicity is suppressed, and the reaction pathway can be directed by the choice of anion. nih.gov
Role of the Anion:
Nucleophilic Anions (e.g., Halides: Cl⁻, Br⁻, I⁻): When guanidinium halides are used, the reaction primarily yields products of an aza-Michael addition. nih.govnih.gov It is proposed that the halide anion itself can add to the dienophile (DMAD), generating a halofumaryl anion. This newly formed anion is basic enough to deprotonate the guanidinium cation, regenerating the neutral, highly nucleophilic guanidine, which then undergoes the aza-Michael addition. nih.gov
Non-nucleophilic Anions (e.g., Hexafluorophosphate (B91526): PF₆⁻): In contrast, when guanidinium salts with non-nucleophilic counterions like hexafluorophosphate are used, the Diels-Alder cycloaddition occurs. nih.govnih.gov The weakly nucleophilic PF₆⁻ anion does not initiate the deprotonation sequence, thus preventing the formation of the neutral guanidine required for the aza-Michael pathway. The proton on the guanidinium cation effectively acts as a protecting group, allowing the cycloaddition to proceed. nih.gov
The choice of anion, therefore, serves as a switch, directing the reaction toward one of two distinct mechanistic pathways and leading to different product scaffolds. nih.gov The stability and mesomorphic properties of guanidinium-based ionic liquid crystals are also significantly affected by the counterion. uni-stuttgart.dersc.org For instance, studies on wedge-shaped arylguanidinium salts have shown that the phase width of the hexagonal columnar mesophase increases with the size of spherical anions. uni-stuttgart.de
Table 3: Anion Effect on the Reaction of Furfuryl Guanidinium Salts with DMAD
| Guanidinium Salt Anion | Predominant Reaction Pathway | Resulting Product Type |
|---|---|---|
| Halide (Cl⁻, Br⁻, I⁻) | Aza-Michael Addition | Aza-Michael Adducts |
| Hexafluorophosphate (PF₆⁻) | Diels-Alder Cycloaddition | Oxanorbornadienes |
This table summarizes the directing effect of the counterion on the reaction outcome. nih.govnih.gov
Computational and Theoretical Studies on 1 Hydroxy 2 Phenylguanidine;hydrochloride and Guanidine Derivatives
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental in elucidating the molecular and electronic characteristics of guanidine (B92328) systems. These computational approaches model the behavior of electrons and nuclei to predict molecular geometries, charge distributions, and spectroscopic properties.
Density Functional Theory (DFT) has become a widely used method for studying guanidine derivatives due to its balance of computational cost and accuracy. nih.gov DFT is employed to investigate a range of properties, including molecular geometries, vibrational frequencies, and electronic structures. nih.govresearchgate.net Functionals such as B3LYP and M06-2X are commonly used in combination with various basis sets to analyze these systems. mdpi.comnih.gov
DFT calculations are instrumental in understanding the tautomeric equilibria in neutral guanidines, which is crucial for predicting their reactivity. mdpi.com For instance, studies have used DFT to assess the relative stabilities of different tautomers and correlate them with reactivity towards electrophiles. mdpi.com The structural diversity of reaction products can often be interpreted by the concurrent formation of various tautomers that are formed in situ. nih.gov Furthermore, DFT has been applied to study the molecular and vibrational properties of guanidinium (B1211019) cations, with calculated geometrical parameters showing good agreement with experimental data. researchgate.net The analysis of frontier molecular orbitals (FMOs) using DFT indicates electron delocalization and potential for electron transfer in guanidinium salts. asianpubs.org
Table 1: Selected DFT Functionals and Their Applications in Guanidine Systems
| DFT Functional | Application | Reference |
|---|---|---|
| B3LYP | Geometry optimization, vibrational frequencies, tautomer stability analysis, reaction mechanism studies. | researchgate.netmdpi.commdpi.com |
| M06-2X | Calculation of reaction Gibbs energies, reaction barriers, and product stabilities. | mdpi.comnih.gov |
| PBE0 | Investigation of excitation energies and absorption intensities. | researchgate.net |
| CAM-B3LYP | Long-range corrected functional used for simulating UV/Vis spectra. | researchgate.net |
Ab initio methods, which are based on first principles without empirical parameters, provide a high level of theoretical accuracy for studying guanidine systems. wikipedia.org These methods range from the foundational Hartree-Fock (HF) theory to more complex post-Hartree-Fock approaches. wikipedia.org High-level ab initio calculations, such as G2 and G2(MP2), have been used to accurately determine the intrinsic basicity and proton affinity of guanidine, with results showing good agreement with experimental data. uam.es
These methods are also applied to investigate excited states and photodeactivation processes. researchgate.net For example, diverse ab initio methods have been used to explore the geometries, energies, and electronic absorption spectra of both guanidine and its protonated form, the guanidinium cation. researchgate.net Such studies have identified conical intersections that mediate radiationless deactivation, which is crucial for understanding the photostability of these compounds. researchgate.net Ab initio SCF calculations have also been employed to study the rotational barriers within substituted guanidines. acs.org
The biological and chemical activity of guanidine derivatives is heavily influenced by their three-dimensional structure and their interactions with other molecules. Computational methods are essential for performing conformational analysis and characterizing intermolecular forces. The guanidine group is a potent donor of hydrogen bonds, and its protonated form, the guanidinium cation, engages in strong hydrogen bonds and ionic interactions. researchgate.netineosopen.org
Theoretical studies have shown that guanidinium can form multi-point hydrogen bonds with various functional groups, which are often reinforced by ionic interactions. researchgate.net Cation-π interactions between the guanidinium group and aromatic amino acids have also been a subject of theoretical investigation. researchgate.net Intramolecular hydrogen bonding plays a significant role in controlling the conformation of certain guanidine derivatives, such as N-(pyridin-2-yl)guanidiniums. acs.org Computational studies, including quantum theoretical intrinsic reaction coordinate (IRC) analysis, have been used to explore the rotational processes and identify the stable conformers governed by these intramolecular forces. acs.org Conformational analysis of N2-phenylguanine derivatives has also been performed to understand their active conformations. researchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving guanidine derivatives. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and the most favorable reaction pathways. mdpi.comnih.gov
For example, the mechanism of the tandem aza-Michael addition/intramolecular cyclization of guanidinium chlorides with dimethyl acetylenedicarboxylate (B1228247) has been investigated using DFT. mdpi.com In this study, transition state structures were located, and the Gibbs energies were calculated to rationalize the observed product distribution. mdpi.com The calculations predicted that the initial nucleophilic attack of the neutral guanidine on the dienophile is the most energetically demanding step. nih.gov Similarly, computational studies on the decomposition of guanidinium nitrate (B79036) have identified various reaction pathways and calculated their energy barriers to determine the most plausible mechanisms. jes.or.jp
Table 2: Computationally Determined Energetic Parameters for a Guanidine Reaction
| Reaction Step | Species | Calculated Parameter | Value (kJ mol⁻¹) | Method | Reference |
|---|---|---|---|---|---|
| Aza-Michael Addition | Transition State 1 (TS1) | Activation Energy | Varies (e.g., 3-14 kJ mol⁻¹ difference between pathways) | M06-2X | nih.gov |
| Intramolecular Cyclization | Product | Reaction Gibbs Energy (ΔrG) | Strongly Exergonic | B3LYP / M06-2X | nih.gov |
Reactions are typically carried out in a solvent, and the surrounding solvent molecules can significantly influence the reaction mechanism and energetics. Therefore, incorporating solvent effects into theoretical calculations is crucial for obtaining results that accurately reflect experimental conditions. researchgate.net
Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Self-Consistent Reaction Field (SCRF) method, are commonly used. researchgate.netjes.or.jp These models represent the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution. Theoretical studies have emphasized that considering aqueous solvation is essential for a good description of the experimental and biological properties of the guanidinium ion. researchgate.net The effect of the solvent has been shown to play a dual role in both the thermodynamics and kinetics of reactions like CO2 capture by guanidine superbases. rsc.org For instance, DFT calculations incorporating a PCM have been used to determine the energetics of CO2 binding and release, revealing that polar media can stabilize the product but may inhibit reversibility. rsc.org
Prediction of Physicochemical Parameters
The prediction of the acid dissociation constant (pKa) is a critical component in computational chemistry, as this parameter significantly influences a molecule's behavior in biological systems. optibrium.com For the notoriously difficult guanidine functional group, computational methods have been developed to achieve greater accuracy in predicting pKa values than is often possible for other bases. acs.org One of the most successful and computationally affordable protocols involves the use of ab initio calculations to establish a linear relationship between gas-phase equilibrium bond lengths within the guanidine skeleton and the aqueous pKa value. nih.govmanchester.ac.uk
This method, known as the AIBLHiCoS (Ab Initio Bond Length High Correlation Subset) methodology, leverages the fact that quantum mechanically derived bond lengths can serve as a highly accurate descriptor for the experimental pKa. nih.govrsc.org The protocol has been shown to predict the pKa of novel phenylguanidine derivatives with a mean absolute error (MAE) of just 0.29. nih.govsemanticscholar.org For a broader test set of 2-(arylimino)imidazolidines, the optimal protocol demonstrated an MAE of 0.20. acs.org This level of accuracy is often superior to commercially available prediction software. nih.govmanchester.ac.uk
The underlying principle is that changes in the electronic nature of substituents on the guanidine-containing molecule induce small, predictable changes in the equilibrium bond lengths of the guanidine core in its neutral, conjugate base form. nih.gov These changes in bond length show a strong linear correlation with the experimentally measured pKa of the corresponding guanidinium ion. For instance, studies on 2-(arylamino)imidazolines revealed that specific C=N and C-N bond lengths within the guanidine fragment had impressive correlation coefficients (r²) of up to 0.97 with their aqueous pKa values. acs.orgnih.gov The predictive power of these single-bond-length linear relationships has been validated across numerous drug molecules, often yielding prediction errors of less than 0.5 pKa units. acs.org
Other computational approaches for pKa prediction exist, such as those using density functional theory (DFT) with a polarizable continuum model or semiempirical methods like AM1/SMD. acs.orgnih.gov However, these can be computationally expensive or yield higher root-mean-squared-error values of 1.0 pKa unit or more. acs.orgnih.gov The bond length relationship method stands out for its combination of high accuracy and computational efficiency. rsc.org
| Compound Set | Mean Absolute Error (MAE) | Standard Deviation of Errors | Reference |
|---|---|---|---|
| Novel Phenylguanidine Derivatives | 0.29 | - | nih.govmanchester.ac.uksemanticscholar.org |
| 2-(arylimino)imidazolidine Derivatives (Test Set 1) | 0.23 | - | rsc.org |
| 2-(arylamino)imidazolines (External Test Set) | 0.20 | 0.18 | acs.orgnih.gov |
| Diphenyl-based bis(2-iminoimidazolidines) (Test Set 2) | 0.27 | 0.10 | nih.govsemanticscholar.org |
Molecular Dynamics and Docking Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding orientation of small molecule ligands to a macromolecular target and to analyze the stability and dynamics of the resulting complex. nih.govrsc.orgnih.gov These techniques are instrumental in structure-based drug design for understanding ligand-target interactions at an atomic level. nih.gov
Interactions with Platinum Complexes and DNA
Guanidine derivatives have been explored in the design of non-classical platinum(II) anticancer agents. nih.govrcsi.com The therapeutic activity of platinum-based drugs like cisplatin (B142131) is primarily attributed to their ability to bind to DNA, forming adducts that distort the DNA's secondary structure and inhibit replication. nih.gov Computational and experimental studies on platinum(II) complexes featuring guanidine ligands have confirmed that these compounds can also significantly alter DNA structure, indicating that DNA is a critical target. nih.gov
Molecular docking simulations of platinum(II) terpyridine complexes, for example, have revealed multiple modes of DNA interaction, including intercalation and a strong affinity for the DNA minor groove. frontiersin.org The planar guanidine moiety can facilitate these non-covalent interactions, which supplement the covalent binding of the platinum center to DNA nucleobases. frontiersin.org MD simulations further help in understanding the stability of these DNA-platinum adducts over time.
Interactions with Protein Targets
The guanidinium group is a key pharmacophore for interacting with protein targets due to its ability to form strong, bidentate hydrogen bonds with negatively charged amino acid residues such as aspartate and glutamate. mit.edu Molecular docking studies have elucidated the specific binding modes of various guanidine derivatives with their respective protein targets.
For instance, docking of guanidine-based inhibitors into the active site of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1) showed that the guanidine group is secured by two "clamps" formed by the side chains of Asp79 and Asp269. researchgate.net Similarly, in silico studies of guanidine derivatives as muscarinic M2 receptor antagonists revealed a crucial hydrogen-bond network between the ligand's guanidine group and key amino acids N404 and A194. nih.gov
Guanidine hydrochloride is also widely used in laboratory settings to study protein unfolding, and simulations can provide insight into this process. nih.gov MD simulations show how the accumulation of guanidinium ions at the protein surface disrupts the native hydrogen bond network, leading to conformational changes and denaturation. nih.gov These simulations, often run for hundreds of nanoseconds using software like GROMACS, validate the stability of predicted ligand-protein binding poses and provide detailed energetic analysis of the interactions. nih.govmdpi.comphyschemres.org
| Ligand Class | Target | Key Interacting Residues/Moieties | Computational Method | Reference |
|---|---|---|---|---|
| Guanidine Platinum(II) Complexes | dsDNA Plasmid | DNA Minor Groove, Nucleobases | Docking, Electrophoretic Mobility | nih.govfrontiersin.org |
| Guanidine-type Inhibitors | hDDAH-1 | Asp79, Asp269 | Molecular Docking, X-ray Crystallography | researchgate.net |
| Guanidine Derivatives (Antagonists) | Muscarinic M2 Receptor | N404, A194 | Molecular Docking | nih.gov |
| General Guanidinium Ions | CooA Transcription Factor (and other proteins) | Protein surface, disruption of H-bonds | Equilibrium Unfolding, MD Simulations | nih.gov |
Derivatization Strategies for 1 Hydroxy 2 Phenylguanidine;hydrochloride and Analogues
Modifications at Nitrogen Centers of the Guanidine (B92328) Moiety
The guanidine group contains multiple nitrogen atoms that can serve as points for chemical modification, allowing for the introduction of a wide array of substituents.
Acylation and sulfonylation of the amine groups within the guanidine moiety represent key strategies for derivatization. These reactions introduce acyl (R-C=O) and sulfonyl (R-SO₂) groups, respectively, which can significantly alter the electronic properties, hydrogen bonding capabilities, and steric profile of the parent molecule.
N-Acylguanidines are found in numerous biologically active compounds and natural products. lookchem.com The synthesis of these derivatives can be challenging, as direct acylation of guanidines can sometimes lead to undesired diacylation products. lookchem.com A refined method involves the condensation of an N-acyl-N'-substituted thiourea (B124793) with a nitrogen source like hexamethyldisilazane (B44280) (HMDS) under mild conditions, which provides a more controlled route to N-acyl-N'-substituted guanidines. lookchem.com This approach has been successfully applied to produce a variety of N-acylguanidine derivatives, including those with sterically bulky groups like adamantyl moieties. lookchem.com
The synthesis of bis(acylguanidines) has also been explored, leading to the discovery of compounds with potential antithrombotic activity. nih.gov This highlights the utility of acylation in developing structure-activity relationships for this class of compounds. nih.gov For 1-Hydroxy-2-phenylguanidine, acylation could occur at the terminal -NH₂ group or the nitrogen atom bearing the phenyl group, leading to distinct analogues with potentially different biological targets or properties.
| Reaction Type | Reagents/Method | Product Type | Key Findings | Reference |
| Acylation | Condensation of N-acyl-N'-substituted thiourea with HMDS | N-Acyl-N'-substituted guanidines | A simple, mild method to access target guanidines, avoiding common side reactions like diacylation. | lookchem.com |
| Acylation | Reaction with benzoylisothiocyanate followed by hydrolysis | N-heteroaryl N-benzoylthiourea, then thiourea | A pathway to prepare thiourea precursors for subsequent conversion to guanidines. | nih.gov |
| Guanidinylation | N,N′-diBoc-S-methylisothiourea, HgCl₂, NEt₃ | Di-protected guanidines | A common method for introducing a protected guanidine group onto an amine precursor. | nih.gov |
Introducing hydrophobic and other functional groups onto the guanidine scaffold is crucial for tuning properties such as membrane permeability and target-specific interactions. The guanidine group itself is highly basic and polar, and masking this charge or adding lipophilic character can be advantageous. researchgate.net
A powerful strategy for introducing diversity is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This allows for the attachment of a wide range of aryl and heteroaryl groups. For instance, a diprotected chloropyridine guanidine can serve as a versatile precursor, enabling the introduction of various aromatic moieties at a specific position. nih.gov This convergent approach is highly valuable in drug discovery for rapidly generating a library of analogues for optimization. nih.gov
Furthermore, guanidine derivatives can be functionalized to act as catalysts or to be incorporated into larger structures like polymers. fiu.edunih.gov For example, phenyl carbamoylated guanidine has been synthesized and functionalized onto chitosan, a biopolymer, to alter its solubility and create new potential for chemical modifications. fiu.edu These methods demonstrate the versatility of the guanidine moiety for incorporating diverse chemical features beyond simple acylation. researchgate.net
Functional Group Interconversions and Prodrug Design Considerations
Functional group interconversion (FGI) is a fundamental strategy in medicinal chemistry used to modify a molecule's properties. imperial.ac.ukorganic-chemistry.org For 1-Hydroxy-2-phenylguanidine, both the hydroxyl and guanidine moieties are targets for FGI, particularly in the context of prodrug design to enhance properties like oral bioavailability. acs.orgnih.gov
The N-hydroxyl group of 1-Hydroxy-2-phenylguanidine is a prime target for derivatization. It can be converted into other functional groups, such as esters or ethers, to create prodrugs. patsnap.com Prodrugs are inactive or less active precursors that are converted in vivo to the active parent drug. nih.govijpcbs.com This approach is often used to overcome poor solubility or limited membrane permeability. nih.gov
N-hydroxyguanidines and their amidoxime (B1450833) analogues are recognized as effective prodrug motifs. acs.orgpatsnap.com Specifically, converting the N-hydroxyl group into a carboxylic acid ester can improve bioavailability. patsnap.com These ester prodrugs are designed to be stable at the low pH of the stomach but are cleaved by esterase enzymes in the body to release the active N-hydroxyguanidine compound. acs.orgijpcbs.com The choice of the carboxylic acid used for esterification allows for fine-tuning of properties like hydrolysis rate and lipophilicity. nih.gov This strategy represents a versatile platform for enhancing the pharmacokinetic profiles of various drug candidates containing guanidine groups. acs.org A systematic investigation into synthetic access to N-hydroxyguanidine-functionalized structures has shown that protecting-group-free approaches can be superior to strategies that use highly reactive protected guanidinylating reagents. lookchem.com
To study the mechanism of action, cellular uptake, or distribution of a compound, it is often necessary to attach a fluorescent label. The derivatization of guanidine-containing molecules to create fluorescent probes is a well-established technique for analytical purposes. mdpi.comrsc.org
Several strategies can be employed to create fluorescent derivatives of 1-Hydroxy-2-phenylguanidine. A fluorescent moiety, or fluorophore, can be attached to the molecule, often by forming a stable covalent bond with one of the nitrogen atoms of the guanidine group or an amine precursor. acs.org For example, an anthracenecarboximide group has been incorporated with a guanidine to create a probe for detecting glyoxals under specific pH conditions. rsc.org Another approach involves creating metal complexes; bis(guanidine) copper complexes have been synthesized with aromatic backbones that confer strong fluorescence properties, which can be useful for reaction monitoring. mdpi.com The choice of fluorophore (e.g., fluorescein, rhodamine, BODIPY) and the linking chemistry are critical for ensuring that the label does not interfere with the biological activity of the parent compound while providing a strong and stable signal for detection. acs.org
| Fluorophore Type | Attachment Strategy | Purpose | Reference |
| Anthracenecarboximide | Incorporation of guanidino group as a reactive site | Selective detection of glyoxals | rsc.org |
| Aromatic backbone | Synthesis of bis(guanidine) copper(I) complexes | Reaction monitoring and catalytic studies | mdpi.com |
| Quantum Dots | Functionalization with positively charged peptides (guanidine-based) | Cellular uptake and in vivo imaging | wikipedia.org |
Cycloaddition-based Derivatization
Cycloaddition reactions provide a sophisticated route to transform the linear guanidine structure into more complex, rigid, and stereochemically defined cyclic systems. nih.govumich.edu These reactions involve the formation of a new ring by bringing together two or more unsaturated molecules.
A notable strategy is the use of 1,3-dipolar cycloadditions. nih.govchemrxiv.org In this approach, guanidine-derived 2-amido-1,3-diaminoallyl cations can be generated under oxidative conditions. These cations act as 1,3-dipoles and react with alkenes in a net [3+2] cycloaddition to rapidly form 2-amino imidazolines (five-membered cyclic guanidines). nih.govchemrxiv.org This method provides a direct conversion of alkenes to cyclic guanidines and has been used in the synthesis of natural products. nih.gov The same 1,3-dipole can also participate in net [4+3] cycloadditions with dienes to create seven-membered bridged guanidine systems. nih.govchemrxiv.org
Another powerful method is the cascade [3+2] cycloaddition between organo-cyanamides and α-haloamides, which yields N₂-unprotected five-membered cyclic guanidines under mild conditions with very good yields. organic-chemistry.orgresearchgate.net These cyclic guanidines can be further transformed into other pharmacologically significant heterocycles, such as hydantoins, via hydrolysis. organic-chemistry.orgresearchgate.net Such cycloaddition-based strategies enable the construction of highly functionalized and diverse heterocyclic scaffolds from simple guanidine precursors, significantly expanding the accessible chemical space for drug discovery. nih.gov
Advanced Analytical Methodologies for 1 Hydroxy 2 Phenylguanidine;hydrochloride and Guanidine Derivatives
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for separating complex mixtures, and for guanidine (B92328) derivatives, several specialized approaches have been developed to achieve high resolution and sensitivity. These methods often involve chemical modification (derivatization) to enhance the analyte's compatibility with the chromatographic system and improve detection.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a "gold standard" for the sensitive and selective quantification of a wide range of compounds, including guanidine derivatives. rsc.org This technique combines the powerful separation capabilities of liquid chromatography with the precise mass analysis of mass spectrometry, providing excellent specificity and low detection limits. nih.govekb.eg
For polar molecules like guanidine derivatives, which can be challenging to retain on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode. nih.gov LC-MS/MS methods have been successfully developed for quantifying various guanidine compounds in diverse matrices, from environmental water samples to biological fluids. nih.govunimi.it
In many cases, derivatization is employed prior to LC-MS/MS analysis. This chemical modification can serve two main purposes: to improve chromatographic retention and to enhance ionization efficiency, leading to greater sensitivity. For instance, a sensitive method for determining nitroguanidine (B56551) compounds involves their reduction to amines, followed by derivatization with 4-nitrobenzaldehyde (B150856) to increase hydrophobicity and facilitate analysis by LC-ESI-MS (Electrospray Ionization Mass Spectrometry). unimi.itnih.gov The high selectivity of tandem mass spectrometry is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which minimizes matrix interference and ensures reliable quantification. nih.gov
Table 1: Example LC-MS/MS Parameters for Guanidine Derivative Analysis
| Parameter | Condition |
| LC Column | HILIC Column |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Analysis | Tandem Mass Spectrometry (MS/MS) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Limit of Detection | Can reach ng/L to µg/L levels, depending on the compound and matrix. unimi.itnih.gov |
Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, guanidines, including 1-Hydroxy-2-phenylguanidine, are typically non-volatile and polar due to the presence of multiple N-H groups. Therefore, their analysis by GC necessitates a chemical derivatization step to convert them into more volatile and thermally stable forms. jfda-online.comyoutube.com This process modifies the analyte's functional groups to decrease polarity and increase vapor pressure, making them suitable for GC analysis. jfda-online.comyoutube.comsigmaaldrich.comresearchgate.net
Common derivatization strategies for compounds with active hydrogens (like those in guanidines) include silylation, acylation, and alkylation. youtube.comnih.gov Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace active protons on hydroxyl and amine groups with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comnih.gov Acylation introduces an acyl group, and alkylation adds an alkyl group. The choice of reagent depends on the specific functional groups present in the analyte. youtube.com
For example, a GC-MS method for determining various guanidino compounds involves a two-step derivatization process, first with glyoxal (B1671930) and then with ethyl chloroformate. This procedure creates derivatives that can be separated on a standard HP-5 capillary column and detected by a Flame Ionization Detector (FID) or mass spectrometer. Such methods have demonstrated excellent linearity and low limits of detection, often in the micromolar range. Optimization of reaction conditions, including pH, temperature, and time, is crucial for achieving complete and reproducible derivatization. sigmaaldrich.comnih.gov
Table 2: Common Derivatization Reagents for GC Analysis of Guanidines
| Derivatization Strategy | Reagent(s) | Target Functional Groups | Purpose |
| Silylation | BSTFA, MSTFA | -OH, -NH | Increase volatility and thermal stability. sigmaaldrich.comnih.gov |
| Acylation | Acyl Chlorides, Anhydrides | -OH, -NH | Improve chromatographic properties and detector response. youtube.com |
| Alkylation | Alkyl Halides, Chloroformates | -OH, -NH, -COOH | Increase volatility and stability. youtube.com |
| Cyclization | Glyoxal | Guanidino group | Forms a stable cyclic derivative for GC elution. |
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) is a highly sensitive and selective technique. encyclopedia.pubnih.govub.edunih.govresearchgate.net However, most guanidine compounds, including 1-Hydroxy-2-phenylguanidine, are not natively fluorescent. To leverage the high sensitivity of FLD, a pre-column derivatization step is employed to attach a fluorophore (a fluorescent tag) to the analyte molecule. encyclopedia.pubnih.gov
This approach involves reacting the sample with a fluorogenic reagent before injecting it into the HPLC system. The resulting fluorescent derivatives are then separated on a reversed-phase column (e.g., C18) and detected by the fluorescence detector. encyclopedia.pubub.edu This method offers significant advantages in sensitivity and selectivity over standard UV-Vis detection, as fewer compounds in a complex matrix naturally fluoresce, leading to cleaner chromatograms and lower background noise. ub.edu
Several reagents have been developed for the derivatization of the guanidino group. For instance, ninhydrin (B49086) can be used as a pre-column derivatization reagent under specific alkaline and acidic conditions to yield derivatives with favorable fluorescence properties. This method has been successfully applied to the determination of guanidino compounds in biological samples, with quantification limits in the microgram-per-liter range. ub.edu
Table 3: Example of HPLC-FLD Method for Guanidine Compounds
| Parameter | Description |
| Derivatization Reagent | Ninhydrin |
| Reaction Conditions | Step 1: Strong alkaline conditions.Step 2: Low pH, elevated temperature. |
| HPLC Column | Reversed-Phase C18 |
| Mobile Phase | Gradient of aqueous formic acid and methanol. |
| Detection | Fluorescence Detector (FLD) |
| Excitation Wavelength (λex) | ~390 nm (for ninhydrin derivatives) |
| Emission Wavelength (λem) | ~470 nm (for ninhydrin derivatives) |
| Application | Quantification in biological and pharmaceutical samples. ub.edunih.gov |
Spectroscopic Characterization Techniques for Structural Elucidation
While chromatographic techniques are essential for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation of molecules like 1-Hydroxy-2-phenylguanidine;hydrochloride. These techniques provide detailed information about the molecular framework, connectivity, and spatial arrangement of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a complete picture of the molecular architecture.
¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. rsc.orgresearchgate.netresearchgate.net The chemical shift (δ) of a proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons of that type. Spin-spin coupling patterns (e.g., singlets, doublets, triplets) reveal the number of neighboring protons. For 1-Hydroxy-2-phenylguanidine, ¹H NMR would be used to identify the protons on the phenyl ring and the exchangeable protons on the nitrogen and oxygen atoms. rsc.org
¹³C NMR (Carbon NMR): This experiment provides information about the carbon skeleton of the molecule. rsc.orgresearchgate.netnp-mrd.org Each unique carbon atom in the molecule gives a distinct signal, revealing the number of different carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-Hydroxy-2-phenylguanidine
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| Guanidine C | - | ~158-162 | Protons on Phenyl C1', NH protons |
| Phenyl C1' | - | ~135-140 | Phenyl H2'/H6', NH proton |
| Phenyl C2'/C6' | ~7.0-7.2 | ~120-125 | Phenyl H3'/H5', Guanidine C |
| Phenyl C3'/C5' | ~7.3-7.5 | ~128-130 | Phenyl H2'/H6', Phenyl H4' |
| Phenyl C4' | ~7.1-7.3 | ~122-126 | Phenyl H3'/H5' |
| NH/NH₂/OH | Broad, variable | - | Guanidine C, Phenyl C1' |
Note: Predicted values are estimates based on analogous structures and may vary depending on solvent and experimental conditions. Exchangeable protons (NH, OH) often appear as broad signals or may not be observed.
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. researchgate.net This technique involves directing X-rays onto a single crystal of the compound. The atoms in the crystal diffract the X-rays in a specific pattern, which can then be mathematically analyzed to generate a detailed 3D model of the molecule.
The resulting crystal structure provides unambiguous information about:
Bond Lengths: The precise distances between bonded atoms.
Bond Angles: The angles formed between adjacent bonds.
Torsion Angles: The dihedral angles that define the conformation of the molecule.
Intermolecular Interactions: The presence of hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate how the molecules are packed in the crystal lattice. researchgate.net
For a compound like this compound, X-ray crystallography would confirm the planar nature of the guanidinium (B1211019) core, the geometry of the phenyl ring, the exact location of the hydroxyl group, and how the chloride counter-ion interacts with the protonated guanidinium group through hydrogen bonding. This level of structural detail is unattainable by other analytical techniques and is crucial for understanding the compound's physical properties and chemical reactivity in the solid state. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. For this compound, the IR spectrum provides a unique fingerprint, revealing characteristic vibrations of its constituent parts: the hydroxyl group, the phenyl ring, and the protonated guanidinium core.
The analysis of guanidine derivatives by IR spectroscopy shows characteristic absorption bands. For instance, the N-H stretching vibrations in guanidinium compounds typically appear in the region of 3100-3400 cm⁻¹. researchgate.netresearchgate.net The asymmetric and symmetric stretching vibrations of the NH₂ groups can often be resolved into distinct peaks within this range. researchgate.net Another key feature is the strong absorption band corresponding to the C=N stretching of the guanidinium group, which is often observed around 1630-1680 cm⁻¹. researchgate.netmaterialsciencejournal.org The N-H bending vibrations also contribute to absorption in this region, typically around 1635 cm⁻¹. researchgate.net
The presence of the hydroxyl (-OH) group in this compound is expected to produce a broad absorption band in the high-frequency region of the spectrum, typically around 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration. The phenyl group introduces several other characteristic bands, including aromatic C-H stretching vibrations, which are typically found just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring, which appear in the 1450-1600 cm⁻¹ region.
By correlating the observed absorption bands in the experimental spectrum of this compound with known frequencies for these functional groups, a detailed structural confirmation can be achieved.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| 3200-3600 | O-H Stretch | Hydroxyl Group (-OH) |
| 3100-3400 | N-H Stretch | Guanidinium Group (-NH₂, =NH) |
| > 3000 | C-H Stretch | Aromatic Ring (Phenyl) |
| 1630-1680 | C=N Stretch | Guanidinium Core |
| ~1635 | N-H Bend | Guanidinium Group (-NH₂) |
| 1450-1600 | C=C Stretch | Aromatic Ring (Phenyl) |
| 1400-1500 | C-H Bend | Methylene/Methyl Groups (if applicable) researchgate.net |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For this compound, soft ionization techniques such as electrospray ionization (ESI) would typically be employed to generate the protonated molecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion provides the exact molecular weight of the free base form of the compound.
The molecular formula of 1-Hydroxy-2-phenylguanidine is C₇H₉N₃O, giving it a monoisotopic mass of 151.0746 g/mol . Therefore, in a high-resolution mass spectrum, the protonated molecule [M+H]⁺ would be expected at an m/z value corresponding to C₇H₁₀N₃O⁺.
Upon collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment, the molecular ion fragments in a predictable manner, yielding valuable structural information. The fragmentation pathways are influenced by the most labile bonds and the stability of the resulting fragment ions. For 1-Hydroxy-2-phenylguanidine, key fragmentation patterns would likely involve the guanidine core, the phenyl substituent, and the hydroxyl group.
Common fragmentation pathways for related structures include:
Neutral loss of water (H₂O): A common fragmentation for hydroxyl-containing compounds, resulting in a fragment ion at [M+H - 18]⁺.
Loss of the phenyl group: Cleavage of the C-N bond connecting the phenyl ring to the guanidine core.
Fragmentation of the guanidine core: This can lead to various smaller fragments, often involving the loss of ammonia (B1221849) (NH₃) or cyanamide (B42294) (CH₂N₂).
The study of fragmentation patterns in similar aromatic compounds and nitazene (B13437292) analogs, which also contain complex nitrogen-containing cores, reveals characteristic cleavages of side chains and core structures that help in structural identification. nih.gov The analysis of these fragmentation patterns allows for the unambiguous confirmation of the connectivity of the atoms within the 1-Hydroxy-2-phenylguanidine molecule.
Table 2: Predicted Mass Spectrometry Fragments for 1-Hydroxy-2-phenylguanidine (C₇H₉N₃O)
| m/z (Predicted) | Ion Formula | Description |
| 152.08 | [C₇H₁₀N₃O]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 135.08 | [C₇H₉N₃]⁺ | Loss of OH radical |
| 134.07 | [C₇H₈N₃]⁺ | Loss of H₂O (water) |
| 93.06 | [C₆H₇N]⁺ | Phenylamine cation from C-N bond cleavage |
| 77.04 | [C₆H₅]⁺ | Phenyl cation from C-N bond cleavage |
Structure Activity Relationship Sar Studies and Mechanistic Insights in Biological Contexts Excluding Clinical/direct Medical Applications
Guanidine (B92328) Moiety in Receptor and Enzyme Interactions
The guanidinium (B1211019) group, the protonated form of the guanidine moiety present at physiological pH, is a key structural feature responsible for many of the biological interactions of these compounds. Its planar, delocalized positive charge and ability to form multiple hydrogen bonds are central to its function.
The guanidinium group plays a crucial role in binding to proteins and modulating their activity. This interaction is largely driven by its ability to form strong hydrogen bonds and electrostatic interactions. Analysis of protein crystal structures reveals that guanidinium ions frequently interact with acidic amino acid residues such as aspartate and glutamate. rsc.org These interactions can be exceptionally strong, particularly in parallel-type complexes where two guanidinium N-H groups form hydrogen bonds with the carboxylate oxygen atoms of the amino acid side chain. rsc.org
The planar structure and positive charge of the guanidinium moiety allow it to mimic the side chain of arginine, a common amino acid in protein-protein interaction interfaces. nih.gov This mimicry enables guanidinium-containing molecules to bind specifically to arginine-binding pockets on protein surfaces. nih.gov For instance, studies on the Fyn SH3 domain have shown that guanidinium hydrochloride can bind to a functionally important arginine-binding pocket, thereby inhibiting the domain's peptide-binding activity and increasing its thermodynamic stability. nih.gov This specific binding is distinct from non-specific ionic strength effects and highlights the importance of the guanidinium group's geometry and charge distribution in mediating precise molecular recognition events that are critical for enzyme activation and inhibition. nih.gov The interaction is not limited to acidic residues; the guanidinium group can also engage in cation-π interactions with aromatic amino acid side chains, such as those of phenylalanine, tyrosine, and tryptophan, further stabilizing the protein-ligand complex. mdpi.com
Derivatives of N-phenylguanidine are recognized for their ability to bind to the minor groove of DNA. nih.gov This interaction is a key mechanism for their biological activity, as it can disrupt essential cellular processes like DNA replication and transcription by interfering with the binding of regulatory proteins. nih.gov The binding is non-covalent and driven by a combination of forces.
The key characteristics of minor groove binders (MGBs) are present in these guanidine derivatives: a planar, crescent-shaped structure that fits the curvature of the groove, aromatic regions that displace water molecules from the hydration spine of the minor groove, and cationic groups that interact with the negative electrostatic potential of the DNA backbone. nih.gov The positively charged guanidinium group is crucial for this interaction, forming ionic bonds and hydrogen bonds with the A-T rich sequences typically found in the minor groove floor. nih.gov The displacement of ordered water molecules upon binding leads to a favorable increase in entropy, which contributes significantly to the binding affinity. Studies on various bis-guanidine-like diaryl systems have confirmed that the presence of two terminal guanidinium moieties is often essential for effective DNA binding. acs.org
The guanidinium group is a critical determinant for the cellular uptake of many molecules, including cell-penetrating peptides. nih.govacs.org This ability to traverse the hydrophobic cell membrane, despite being a charged entity, has been a subject of extensive research. A prevailing mechanism suggests that the cellular accumulation is not solely dependent on endocytosis but can occur via direct translocation across the plasma membrane. acs.org
This translocation process is thought to be mediated by the interaction between the guanidinium groups and negatively charged components of the cell membrane, such as fatty acids. nih.govacs.orgresearchgate.net A proposed mechanism involves the following steps:
Binding: The positively charged guanidinium groups of the molecule are attracted to and bind with high affinity to deprotonated fatty acids on the outer leaflet of the cell membrane. nih.govacs.org
Channel Nucleation: This interaction facilitates the formation of a transient, localized disruption or water channel in the membrane. nih.govacs.org
Translocation: The molecule-fatty acid complex then diffuses across this channel toward the cell interior. nih.govacs.org
Release: On the cytosolic side, the higher concentration of protons (lower pH) leads to the protonation of the fatty acids. This neutralizes their charge, causing the release of the guanidinium-containing molecule into the cytosol and the resealing of the membrane channel. nih.govacs.org
This mechanism is energy-independent and relies on the universal presence of fatty acids and the pH gradient across the cell membrane, explaining the broad efficacy of guanidinium-rich molecules in entering various cell types. nih.govacs.org
Influence of Substituents on Biological Potency and Selectivity (SAR Focus)
N-Aryl N'-hydroxyguanidines have been identified as a class of compounds that can be oxidized by nitric oxide synthases (NOS) to produce nitric oxide (NO). nih.gov Extensive SAR studies have revealed critical structural requirements for a compound to act as an effective NOS substrate. nih.govnih.gov
Two primary structural factors are crucial for NO formation:
Monosubstituted N-hydroxyguanidine Function: The presence of a monosubstituted N-hydroxyguanidine moiety is essential. Disubstituted N-hydroxyguanidines, as well as related structures like amidoximes and ketoximes, are not substrates for NOS and fail to produce NO. nih.gov
N-Aryl Substituent: The nature of the substituent on the N-phenyl ring significantly impacts activity. For inducible NOS (iNOS or NOS II), optimal activity is observed with N-aryl groups bearing a relatively small, non-electron-withdrawing substituent in the para position. nih.gov It is hypothesized that this phenyl ring interacts favorably with a hydrophobic pocket near the NOS active site. nih.gov
The following table summarizes the NO formation rates for various N-Aryl N'-hydroxyguanidines when oxidized by iNOS, relative to the natural substrate, Nω-hydroxy-L-arginine (NOHA).
| N-Aryl Substituent (at para-position) | Relative NO Formation Rate (% of NOHA) |
|---|---|
| H | 29% |
| F | 41% |
| Cl | 35% |
| CH₃ | 31% |
| OH | 20% |
| OCH₃ | 18% |
| NH₂ | 8% |
Data sourced from a study on N-Aryl N'-hydroxyguanidines as NO-donors. nih.gov
The data indicate that small, electron-donating or weakly withdrawing groups at the para-position, such as fluoro and chloro, result in the highest rates of NO formation. nih.gov The different NOS isoforms (nNOS, iNOS, eNOS) exhibit distinct substrate specificities, allowing for the design of isoform-selective substrates based on the aryl substitution pattern. nih.gov
The replacement of the ureido moiety in certain biologically active compounds with a sulfonyl-N-hydroxyguanidine group has been explored to create more stable and potent agents. nih.gov SAR studies on these derivatives have provided insights into the structural features that govern their activity, particularly their cytotoxic effects against tumor cell lines. nih.gov
The general structure involves a sulfonyl group linking an aromatic ring system to the N'-position of an N-aryl-N''-hydroxyguanidine core. The nature of the substituents on both aromatic rings is critical for activity. For example, in a series of N-(4-chlorophenyl)-N'-[(substituted-phenyl)sulfonyl]-N''-hydroxyguanidines, potent cytotoxic activity was observed. nih.gov The greatest growth inhibition of solid tumor cell lines was seen with compounds bearing multiple electron-withdrawing groups on the phenylsulfonyl moiety. nih.gov
Key findings from these SAR studies include:
N-Aryl Group: A 4-chlorophenyl group at the N-position of the hydroxyguanidine was found to be favorable for activity. nih.gov
Phenylsulfonyl Substituents: The introduction of di-chloro substituents on the phenylsulfonyl ring, combined with a para-nitrophenoxy group, led to compounds with the highest potency. For instance, N-(4-chlorophenyl)-N'-[[3,5-dichloro-4-(4-nitrophenoxy)phenyl]sulfonyl]-N''-hydroxyguanidine exhibited significant growth inhibition. nih.gov
Conformation: X-ray crystallography studies have indicated that the conformation of these molecules, particularly the stacking of the two aromatic rings, may play a role in their biological activity. nih.gov
These findings suggest that the electronic and steric properties of the substituents on the aromatic rings are key determinants of the biological activity of sulfonyl-N-hydroxyguanidine derivatives.
SAR of (Aminomethyl)phenylguanidine Derivatives as Enzyme Inhibitors (e.g., urokinase)
The serine protease urokinase-type plasminogen activator (uPA) is a subject of significant interest in biochemical research due to its association with cell migration and tissue remodeling processes. nih.govnih.gov The inhibition of uPA is a key target for researchers developing tools to study these processes. Phenylguanidine derivatives have been identified as potent inhibitors, with (4-aminomethyl)phenylguanidine serving as a foundational structure for further investigation. nih.govnih.gov This scaffold is recognized for its ability to mimic arginine, allowing it to interact specifically with the Asp-189 residue located in the S1 pocket of trypsin-like serine proteases such as uPA. nih.gov
Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory potency and selectivity of these compounds. nih.gov Research has shown that while the phenylguanidine moiety is crucial for binding to the S1 pocket, modifications to other parts of the molecule significantly influence its inhibitory activity. nih.govnih.gov Iterative derivatization of the amino group of (4-aminomethyl)phenylguanidine with various hydrophobic residues has been a key strategy. nih.govpnas.org
One study systematically explored the effects of different acyl and urethanyl derivatives. It was found that only acyl derivatives of 4-aminomethyl-phenylguanidine maintained the inhibitory potency of the parent phenylguanidine structure. nih.gov Further optimization of the hydrophobic moiety in urethanyl-type derivatives led to the discovery of compounds with Kᵢ values in the low micromolar range. nih.gov These studies indicated that while hydrophobic residues do affect uPA inhibition, the nature of the spacer group between the phenylguanidine and the hydrophobic moiety plays a more critical role. nih.gov
A surprising binding mode was revealed by the X-ray crystal structure of uPA complexed with a highly selective inhibitor, N-(1-adamantyl)-N′-(4-guanidinobenzyl)urea. nih.govnih.gov Instead of a substrate-like binding, the phenylguanidine group inserted into the S1 pocket as expected, but the bulky adamantyl residue protruded towards the hydrophobic S1′ subsite. nih.govnih.govpnas.org This forces the ureido group to cross the active site, displacing the catalytic residues Ser-195 and His-57 without direct interaction. nih.govnih.gov This unique binding mode, exploiting interactions at the S1′/S2′ subsites, is thought to be key to the high selectivity of these inhibitors for uPA over other trypsin-like proteases, whose S2 and S3/S4 pockets are smaller. nih.govnih.govpnas.org
| Derivative Type | Moiety | Spacer | Hydrophobic Group | Kᵢ (μM) for uPA | Selectivity vs. Trypsin |
| Phenylguanidine | 4-Aminomethyl | - | - | 130 | 0.4 |
| Acyl Derivative | 4-Aminomethyl | CO | Adamantyl | 12 | 15 |
| Urethanyl Derivative | 4-Aminomethyl | NH-CO | Boc | 36 | 1.8 |
| Urethanyl Derivative | 4-Aminomethyl | NH-CO | Adamantyl | 11 | 24 |
| Urea Derivative | 4-Aminomethyl | NH-CO-NH | Adamantyl | 0.23 | >4300 |
This table presents a summary of SAR data for (4-aminomethyl)phenylguanidine derivatives as uPA inhibitors, based on findings from referenced studies. nih.gov
Structural Requirements for Antimicrobial Efficacy in Guanidine Derivatives
Studies on various guanidine-containing compounds have elucidated several structural requirements for effective antimicrobial action:
Configuration and Number of Guanidine Groups: The presence of multiple guanidine groups, as seen in bisbiguanides, can be important for efficacy. nih.gov The spatial arrangement and the number of these cationic centers influence the compound's ability to interact with and disrupt the bacterial membrane. For example, polymers containing multiple guanidine groups often exhibit potent antimicrobial activity. acs.orgacs.org
Alkyl Chain Length: In simpler guanide and biguanide (B1667054) structures, the length of an attached alkyl side chain is a critical determinant of activity. nih.gov An optimal chain length is often required to balance the compound's water solubility and its ability to insert into and disrupt the lipid bilayer of the bacterial membrane.
Molecular Backbone: The nature of the molecular backbone to which the guanidine groups are attached also plays a significant role. For instance, incorporating guanidine groups into polysaccharide macromolecules like pectin (B1162225) has been explored to create antimicrobial polymers. pharmjournal.ru The physicochemical characteristics of the resulting derivative, such as molecular weight, influence its biological activity. pharmjournal.ru
Hydrophobic and Other Substituents: In smaller, non-polymeric guanidine derivatives, the incorporation of specific substituents can enhance antimicrobial effects. For example, adding two trifluoromethyl (-CF₃) groups to a small-molecule guanidine compound was shown to increase its activity against Gram-positive bacterial strains. mdpi.com
Substituent Effects on Cytotoxicity Profiles of Guanidine-Chalcone Hybrids
Hybrid molecules that combine the structural features of guanidines and chalcones have been synthesized and investigated for their cytotoxic properties against various human cancer cell lines. nih.govnih.gov Chalcones themselves, characterized by a 1,3-diphenylpropenone core, are known to interact with multiple biological targets. nih.gov The introduction of a guanidine group into the chalcone (B49325) skeleton has been shown to enhance cytotoxicity. nih.gov
Structure-activity relationship studies of these hybrids have revealed that the nature and position of substituents on both the chalcone and guanidine moieties significantly modulate their antiproliferative activity. nih.gov
Key findings on substituent effects include:
Substituents on the Guanidine Group: The substitution pattern on the guanidine nitrogen is critical for cytotoxicity. In one series of compounds, a derivative featuring an N-tosyl group and an N-methylpiperazine moiety (Compound 6f) was found to be the most potent against several leukemia cell lines (U-937, HL-60) and a human melanoma cell line (SK-MEL-1). nih.govnih.gov The order of potency for different heterocyclic substituents was determined to be N-methylpiperazine > morpholine (B109124) > piperidine. nih.gov
Aryl Substituents: Replacing the p-tosyl-sulfonyl group with a phenyl group also resulted in high cytotoxicity. nih.gov A guanidine-chalcone hybrid containing an N-phenyl substituent (Compound 6i) was found to be as cytotoxic as the potent N-tosyl-N-methylpiperazine derivative against U-937 leukemia cells. nih.govnih.gov
Mechanism of Action: These cytotoxic effects are often mediated by the induction of apoptosis. nih.govnih.gov For the most potent guanidine-chalcone hybrids, cell death was associated with the activation of initiator caspase-9 and executioner caspase-3, as well as the release of cytochrome c from the mitochondria. nih.govnih.gov
These findings suggest that by strategically modifying the substituents on the guanidine portion of the hybrid molecule, it is possible to fine-tune the cytotoxic potency against different cancer cell lines. nih.gov
| Compound | Guanidine Substituent 1 | Guanidine Substituent 2 | IC₅₀ (μM) on U-937 Cells |
| 6d | p-Tosyl | Piperidine | >50 |
| 6f | p-Tosyl | N-Methylpiperazine | 1.6 ± 0.6 |
| 6h | Phenyl | - | 5.4 ± 0.2 |
| 6i | Phenyl | Piperidine | 2.1 ± 0.1 |
This table illustrates the effect of different substituents on the cytotoxicity of guanidine-chalcone hybrids against the human leukemia cell line U-937, based on data from referenced studies. nih.gov
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 1-Hydroxy-2-phenylguanidine hydrochloride, and how can purity be optimized?
- Methodology : Synthesis typically involves condensation reactions between phenylguanidine derivatives and hydroxylamine in acidic conditions, followed by hydrochlorination. Purification steps may include recrystallization using ethanol/water mixtures or column chromatography with silica gel. Purity optimization requires monitoring reaction pH (ideally 4–6) and temperature (25–40°C) to minimize side products. Analytical techniques like thin-layer chromatography (TLC) or HPLC should validate intermediate stages .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing 1-Hydroxy-2-phenylguanidine hydrochloride?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via H and C NMR, focusing on guanidine proton signals (δ 6.5–8.5 ppm) and hydroxyl group integration.
- Mass Spectrometry (MS) : Use electrospray ionization (ESI-MS) to verify molecular ion peaks ([M+H]) and fragmentation patterns.
- Elemental Analysis : Ensure stoichiometric consistency of C, H, N, and Cl.
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment, referencing methods validated for structurally similar hydrochlorides .
Q. How do pH, temperature, and solvent systems influence the stability and solubility of 1-Hydroxy-2-phenylguanidine hydrochloride?
- Methodology :
- Solubility : Test in aqueous buffers (pH 1–7.4) and polar solvents (e.g., DMSO, methanol). Hydrochloride salts generally exhibit higher solubility in acidic media due to protonation.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Store lyophilized powder at -20°C in desiccators to prevent hygroscopic degradation. Avoid prolonged exposure to light .
Advanced Research Questions
Q. How can researchers design in vitro studies to evaluate the biological activity of 1-Hydroxy-2-phenylguanidine hydrochloride?
- Methodology :
- Cell-Based Assays : Use dose-response curves (0.1–100 µM) in relevant cell lines (e.g., cancer or neuronal cells). Include positive controls (e.g., cisplatin for cytotoxicity) and measure endpoints like apoptosis (Annexin V/PI staining) or oxidative stress (ROS assays).
- Mechanistic Studies : Apply siRNA knockdown or pharmacological inhibitors to identify target pathways (e.g., kinase inhibition). Validate using Western blotting or qPCR .
Q. What strategies are effective for analyzing 1-Hydroxy-2-phenylguanidine hydrochloride in complex biological matrices (e.g., plasma, tissue homogenates)?
- Methodology :
- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound.
- LC-MS/MS : Optimize multiple reaction monitoring (MRM) transitions for quantification. Include deuterated internal standards (e.g., -1-Hydroxy-2-phenylguanidine) to correct matrix effects. Validate sensitivity (LOQ < 1 ng/mL) and linearity (R > 0.99) .
Q. How should researchers resolve contradictions in reported bioactivity or stability data for this compound?
- Methodology :
- Purity Verification : Re-analyze batches via HPLC and elemental analysis to rule out impurities.
- Experimental Replication : Repeat assays under standardized conditions (e.g., cell passage number, serum-free media).
- Meta-Analysis : Cross-reference findings with structurally analogous compounds (e.g., guanidine derivatives) to identify trends in structure-activity relationships .
Q. What advanced techniques identify degradation products of 1-Hydroxy-2-phenylguanidine hydrochloride under stressed conditions?
- Methodology :
- Forced Degradation : Expose the compound to heat (80°C), acid/alkali (0.1M HCl/NaOH), and oxidative (3% HO) environments.
- High-Resolution MS (HRMS) : Identify degradation products via exact mass measurements. Pair with molecular networking tools (e.g., GNPS) to propose degradation pathways.
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under ambient conditions .
Q. How can computational modeling predict the interaction of 1-Hydroxy-2-phenylguanidine hydrochloride with enzymatic targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to suspected targets (e.g., kinases, oxidoreductases). Validate with mutagenesis studies.
- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability and free energy changes (MM-PBSA analysis).
- QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
